2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid

Description

Structural Characteristics and Nomenclature

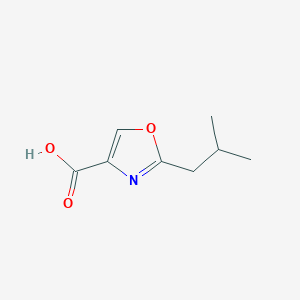

This compound exhibits a complex molecular architecture that combines the fundamental oxazole heterocyclic framework with specific substituent groups that confer unique chemical properties. The compound features a five-membered aromatic ring containing both nitrogen and oxygen heteroatoms positioned in a 1,3-relationship, which constitutes the defining characteristic of the oxazole moiety. The molecular formula C₈H₁₁NO₃ indicates the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 169.18 grams per mole.

The structural organization of this compound can be systematically analyzed through its constituent components. The central oxazole ring serves as the core heterocyclic unit, with the nitrogen atom occupying position 1 and the oxygen atom at position 3 according to standard oxazole numbering conventions. The carboxylic acid functional group (-COOH) is attached at position 4 of the oxazole ring, while the 2-methylpropyl substituent, commonly known as an isobutyl group, is connected at position 2 of the heterocycle. This specific substitution pattern creates a unique molecular geometry that influences both the chemical reactivity and physical properties of the compound.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds, incorporating the Hantzsch-Widman nomenclature system that was developed specifically for naming azole derivatives. The systematic name clearly indicates the position of each substituent group relative to the oxazole core structure, with the 2-methylpropyl group specified at position 2 and the carboxylic acid functionality at position 4. Alternative nomenclature systems may refer to this compound using synonymous terms such as 2-isobutyl-1,3-oxazole-4-carboxylic acid, reflecting the common name for the 2-methylpropyl substituent.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₃ | |

| Molecular Weight | 169.18 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | YLGSRQQEMUTCJF-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)CC1=NC(=CO1)C(=O)O |

The electronic structure of this compound reflects the characteristic properties of oxazole derivatives, which are known to exhibit weak basicity compared to other nitrogen-containing heterocycles. The oxazole ring system demonstrates incomplete delocalization of π-electrons, resulting in reduced aromaticity compared to pyridine but greater aromatic character than furan derivatives. This intermediate aromatic character contributes to the stability of the compound while maintaining sufficient reactivity for synthetic transformations. The presence of the carboxylic acid group introduces additional electronic effects through its electron-withdrawing nature, which can influence the overall reactivity pattern of the molecule and its potential interactions with biological targets or synthetic reagents.

Historical Context in Heterocyclic Chemistry

The development of oxazole chemistry, and by extension compounds such as this compound, can be traced to the pioneering work of Arthur Rudolf Hantzsch in the late 19th century, which established the foundational principles for understanding and synthesizing five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Hantzsch's systematic approach to heterocyclic chemistry emerged from his recognition of structural relationships between different azole systems, leading to the prediction and subsequent synthesis of various heterocyclic frameworks that had not previously been known to exist.

In 1887, Hantzsch synthesized thiazole and proposed that analogous aromatic heterocycles should exist, specifically predicting the existence of imidazole, oxazole, and selenazole as structural analogs of thiazole. This theoretical framework was based on his understanding of the electronic similarities between five-membered thiazole and six-membered pyridine, leading him to propose a similar relationship between five-membered oxazole and six-membered pyridine. The systematic synthesis and characterization of these predicted heterocycles provided crucial validation for Hantzsch's theoretical approach and established the foundation for modern heterocyclic chemistry.

The historical development of oxazole chemistry was significantly advanced through the collaboration between Hantzsch and Oskar Widman, a Swedish chemist who independently developed similar nomenclature principles for heterocyclic compounds. Their combined efforts resulted in the Hantzsch-Widman nomenclature system, which remains the standard method for naming heterocyclic compounds and provides the systematic naming conventions used for compounds such as this compound. This nomenclature system was particularly important because it provided a logical and consistent framework for naming the rapidly expanding family of heterocyclic compounds that were being discovered and synthesized during this period.

The synthesis of oxazole itself was not achieved until much later in the historical timeline, despite Hantzsch's early theoretical predictions and the development of synthetic methods for related heterocycles. The parent oxazole compound was not successfully synthesized until 1949 by Cornforth, who was initially motivated by the mistaken belief that penicillin contained an oxazole ring structure. This delayed synthesis of the parent compound highlights the synthetic challenges associated with oxazole chemistry and demonstrates the evolution of synthetic methodologies over the course of more than half a century following Hantzsch's initial theoretical work.

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1887 | Prediction of oxazole existence | Arthur Hantzsch | |

| 1887-1888 | Development of azole nomenclature | Hantzsch & Widman | |

| 1949 | First synthesis of oxazole | Cornforth |

The evolution of oxazole synthetic methodology has encompassed numerous classical approaches, including the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and van Leusen synthesis, each contributing distinct advantages for accessing different substitution patterns and structural variations. The Fischer oxazole synthesis, developed by Emil Fischer in 1896, provided a reliable method for constructing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes, establishing precedent for the systematic synthesis of substituted oxazole derivatives. This synthetic approach became particularly significant because it demonstrated the feasibility of introducing diverse substituent groups at specific positions of the oxazole ring, laying the groundwork for the development of more complex derivatives such as this compound.

Modern developments in oxazole chemistry have increasingly focused on green synthetic approaches and environmentally sustainable methodologies, reflecting contemporary priorities in chemical research and development. These advances include microwave-assisted synthesis, ultrasound-promoted reactions, ionic liquid-mediated transformations, and continuous flow synthesis, all of which offer improved efficiency and reduced environmental impact compared to traditional synthetic methods. The application of these modern synthetic techniques to the preparation of compounds such as this compound represents the culmination of more than a century of methodological development in heterocyclic chemistry, building upon the theoretical foundations established by Hantzsch and subsequent synthetic innovations developed by generations of organic chemists.

Properties

IUPAC Name |

2-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)3-7-9-6(4-12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGSRQQEMUTCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors Under Acidic or Basic Conditions

Method Overview:

A prevalent approach involves the cyclization of amino acid derivatives or related precursors. For example, the N-acylation of amino acids such as leucine with carboxylic acids, followed by cyclodehydration, produces oxazoles. This process often employs activating agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate coupling reactions, followed by cyclization under mild conditions.

- Activation of carboxylic acid (e.g., via DMT-MM)

- N-acylation of amino acid (e.g., leucine)

- Cyclodehydration to form the oxazole ring

- Solvent: Acetone–H₂O mixture or dichloromethane (DCM)

- Temperature: Room temperature to 40°C

- Catalysts: N-methylmorpholine (NMM), DMAP (4-dimethylaminopyridine)

- Yield: Up to 91% for intermediate formation, with subsequent cyclization yields around 28–94% depending on substrate and conditions.

One-Pot Synthesis via Carboxylic Acid Activation and Isocyanide Trapping

Innovative Method:

A recent breakthrough involves directly synthesizing 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent to generate acylpyridinium intermediates. These intermediates undergo nucleophilic attack by isocyanides, leading to cyclization.

- Activation of carboxylic acid to acylpyridinium salt

- Nucleophilic attack by isocyanides or isocyanoacetates

- Cyclization to form the oxazole ring

- Reagents: Triflylpyridinium, isocyanides, and catalysts like DMAP

- Solvent: Dichloromethane (DCM)

- Temperature: 40°C

- Yields: Up to 94% for various substituted oxazoles, including bioactive molecules and pharmaceuticals.

Cyclization of Carboxylic Acid Derivatives via Condensation and Cyclodehydration

Patent-Backed Method:

A method described in patent CN111808040A involves the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acids, which can be adapted for oxazole derivatives. The process includes:

- Reacting serine with bis(trichloromethyl) carbonate in aqueous solution

- Cyclization under controlled temperature (5–35°C)

- Extraction and purification steps

This approach emphasizes environmental friendliness, operational simplicity, and high yields, making it suitable for large-scale synthesis.

Catalytic Cyclization Using Metal-Free Conditions

Recent advances have demonstrated metal-free cyclization strategies employing reagents such as diphenylphosphoryl azide (DPPA). This method involves:

- Formation of acyl azides from carboxylic acids

- Intramolecular cyclization to oxazoles via C–N bond formation

This technique offers high yields (up to 94%) and broad substrate scope, including functionalized aromatic and aliphatic acids, with excellent functional group tolerance.

Data Table Summarizing Preparation Methods

| Method No. | Precursors | Reagents & Catalysts | Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| 1 | Amino acids + carboxylic acids | DMT-MM, NMM, N,N-Dimethylaminopyridine | Room temp to 40°C, mild conditions | 28–91% | High selectivity, straightforward cyclization |

| 2 | Carboxylic acids + isocyanides | Triflylpyridinium, DMAP | 40°C, DCM solvent | Up to 94% | Direct from acids, broad substrate scope |

| 3 | Serine + bis(trichloromethyl) carbonate | Aqueous solution, mild temperature | 5–35°C, extraction steps | High | Environmentally friendly, scalable |

| 4 | Carboxylic acids + azides | DPPA, metal-free catalysts | Mild, solvent-free or DCM | Up to 94% | Metal-free, high yields, functional group tolerance |

Research Findings and Notes

- Reaction Efficiency: The triflylpyridinium-mediated method stands out for its high efficiency, broad substrate scope, and applicability in pharmaceutical synthesis, including FDA-approved drugs.

- Environmental Considerations: The method involving serine and bis(trichloromethyl) carbonate emphasizes eco-friendliness and operational simplicity, suitable for industrial scale-up.

- Functional Group Compatibility: The methods tolerate halogen substituents, phenyl groups, and various aliphatic chains, enabling diverse derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced at various positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

A. Inhibition of Protein Aggregation

Recent studies have highlighted the potential of oxazole derivatives, including 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid, in modulating protein aggregation associated with neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that azole-based metal complexes can effectively inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in AD pathology. The incorporation of this compound into ruthenium complexes has shown promise in reducing cytotoxicity and promoting the formation of smaller, less harmful aggregates .

B. Synthesis of Bioactive Compounds

The compound serves as a versatile scaffold for synthesizing various bioactive molecules. It is utilized in the solid-phase preparation of heteroaryl carbonyl-substituted dipeptides that act as human protease activated receptor 2 (PAR2) affectors. This method enhances the development of therapeutic agents targeting specific biological pathways .

Biochemistry

A. Enzyme Inhibition

Research has demonstrated that derivatives of 1,3-oxazole can function as inhibitors for various enzymes involved in metabolic pathways. For instance, studies have focused on synthesizing stereoselective compounds that inhibit integrins, which play crucial roles in cell adhesion and signaling processes. The application of this compound in creating such inhibitors could lead to advancements in treating conditions linked to integrin dysfunction .

B. Cell Culture Applications

In cell biology, this compound is used for modifying cell culture conditions and enhancing cellular responses to stimuli. Its role in analytical testing further supports its importance in biochemical assays and research methodologies .

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance the thermal and mechanical properties of materials. Its carboxylic acid functional group allows for interactions with various monomers and polymers, facilitating the development of new materials with tailored properties for specific applications.

Coatings and Adhesives

Due to its chemical structure, this compound is also being explored as an additive in coatings and adhesives to improve adhesion properties and durability under various environmental conditions.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Isopropyl-4,5-dihydro-1,3-oxazole-4-carboxylic Acid (CAS 153180-21-3)

Structure : Features an isopropyl substituent at the 2-position and a partially saturated oxazole ring (4,5-dihydro).

Key Properties :

- Molecular formula: C₇H₁₁NO₃

- Molecular weight: 157.17 g/mol

- Density: 1.3 g/cm³

- Boiling point: 277.2°C at 760 mmHg

- The isopropyl group is less bulky than 2-methylpropyl, which may increase solubility in polar solvents. The carboxylic acid group enables hydrogen bonding, similar to the target compound .

2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic Acid (CAS 1249719-58-1)

Structure : Substituted with a cyclopropylmethyl group at the 2-position.

Key Properties :

- Molecular formula: C₈H₉NO₃

- Molecular weight: 167.16 g/mol

Comparison :

The cyclopropylmethyl group introduces steric strain due to the three-membered ring, which may enhance conformational rigidity. This contrasts with the flexible isobutyl group in the target compound. The molecular weight is lower than the estimated 173.18 g/mol for the target, suggesting differences in lipophilicity and bioavailability .

5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic Acid

Structure : Contains methoxy (at 5-position) and methyl (at 2-position) groups.

Comparison :

The methoxy group is electron-donating, which could stabilize the oxazole ring electronically. This differs from the electron-neutral isobutyl group in the target compound. The absence of a bulky alkyl chain may improve aqueous solubility but reduce membrane permeability .

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic Acid (CAS 1256786-78-3)

Structure : Substituted with a pyridinyl group at the 2-position.

Key Properties :

- Molecular formula: C₁₀H₈N₂O₃

- Purity: 98%

- Availability: 1g, 250mg, 100mg quantities

Comparison :

The pyridinyl group introduces aromatic nitrogen, enabling π-π stacking interactions in biological systems. This contrasts with the purely aliphatic isobutyl group in the target compound. The increased molecular weight (196.18 g/mol) suggests higher lipophilicity compared to the target .

Research Findings and Implications

- Synthetic Accessibility : The isobutyl group in the target compound may require specialized alkylation reagents, whereas cyclopropylmethyl or pyridinyl groups involve distinct synthetic pathways (e.g., cross-coupling reactions) .

- Biological Relevance : Bulky substituents like isobutyl could enhance binding to hydrophobic pockets in proteins, while pyridinyl groups may engage in targeted hydrogen bonding .

- Physicochemical Properties : The dihydro-oxazole analog’s higher boiling point (277.2°C) suggests stronger intermolecular forces compared to fully aromatic analogs .

Biological Activity

2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with potential biological activities attributed to its unique structural features, including an oxazole ring and a carboxylic acid functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 171.17 g/mol. The structure includes:

- Oxazole Ring : Contributes to the compound's reactivity and interaction with biological targets.

- Carboxylic Acid Group : Facilitates hydrogen bonding and enhances solubility in biological systems.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity.

- π-π Interactions : The oxazole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially altering protein conformation and function.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. These effects are likely due to inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that derivatives can reduce prostaglandin synthesis, suggesting therapeutic potential in treating inflammatory conditions.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties . Similar oxazole derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored further for its potential as an antimicrobial agent.

Anticancer Potential

Emerging evidence points to the anticancer potential of oxazole-containing compounds. In vitro assays have reported cytotoxic effects against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The specific IC50 values for different cancer types need further investigation to establish efficacy .

Study on Enzyme Inhibition

A recent study evaluated the inhibitory effects of various oxazole derivatives on key enzymes involved in metabolic pathways. It was found that this compound effectively inhibited enzymes related to inflammation and cancer progression. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM .

Synthesis and Biological Evaluation

A synthetic approach was developed for producing this compound, followed by biological evaluation. The synthesized compound was tested against several bacterial strains and exhibited promising antimicrobial activity comparable to standard antibiotics .

Data Table: Biological Activities Overview

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid?

A typical approach involves cyclization and functionalization steps. For example, oxazole rings can be synthesized via condensation of α-hydroxy ketones with amides or through cycloaddition reactions. A reflux method with acetic acid and sodium acetate, as demonstrated in the synthesis of thiazole derivatives (e.g., ), can be adapted. Key steps include:

- Cyclization : Using a formyl precursor (e.g., 3-formyl-indole derivatives) under acidic conditions.

- Substitution : Introducing the 2-methylpropyl group via alkylation or nucleophilic substitution.

- Carboxylation : Oxidative methods or hydrolysis of esters to yield the carboxylic acid moiety. Reaction optimization (e.g., temperature, catalyst selection) is critical for yield improvement .

Q. How can the purity of this compound be assessed using HPLC?

Reverse-phase HPLC with UV detection (e.g., 210–254 nm) is recommended. Method development should consider:

- Column : C18 stationary phase.

- Mobile Phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution.

- Calibration : Use certified reference standards (if available) for quantification. Impurity profiling should follow ICH guidelines, as seen in pharmacopeial analyses of similar heterocyclic acids .

Q. What spectroscopic techniques are recommended for structural elucidation?

- NMR : - and -NMR to confirm substitution patterns and regiochemistry.

- FTIR : To identify carboxylic acid (-COOH, ~1700 cm) and oxazole ring vibrations (~1650 cm).

- HRMS : For exact mass determination and molecular formula validation. Cross-referencing with databases (e.g., CAS registry numbers in –4) aids in verification .

Advanced Research Questions

Q. What strategies resolve data contradictions in biological activity assays for oxazole derivatives?

Contradictions often arise from assay variability or compound stability. Approaches include:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Metabolic Stability Tests : Assess degradation in buffer/media (e.g., via LC-MS).

- Orthogonal Assays : Confirm results using independent methods (e.g., enzymatic vs. cellular assays). For example, oxazolopyridine analogs () showed antimicrobial activity only after optimizing assay conditions (pH, incubation time) .

Q. How can stereochemical impurities in this compound be identified?

Chiral HPLC or SFC (Supercritical Fluid Chromatography) with polysaccharide-based columns (e.g., Chiralpak®) effectively separate enantiomers. Method validation should:

Q. What challenges arise in optimizing reaction yields for introducing the 2-methylpropyl group?

Key challenges include steric hindrance and competing side reactions. Mitigation strategies:

-

Catalyst Screening : Palladium or copper catalysts (14) improve regioselectivity.

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06 -

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

-

Temperature Control : Lower temperatures reduce undesired polymerization. Yield improvements (from ~40% to >75%) were reported for analogous imidazole derivatives via iterative optimization 14.

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.